molecular formula C9H9NO B2465213 4-Methoxy-3-methylbenzonitrile CAS No. 53078-71-0

4-Methoxy-3-methylbenzonitrile

Cat. No. B2465213
Key on ui cas rn: 53078-71-0
M. Wt: 147.177
InChI Key: NMVJHSDSGDKQIR-UHFFFAOYSA-N
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Patent
US04598077

Procedure details

To 9.8 g of 4-methoxy-3-methylbenzonitrile, were added 150 ml of carbon tetrachloride, 10 g of NBS, and 0.4 g of BPO. The mixture was heated under reflux for 2.5 hours. The reaction mixture was cooled in ice, filtered from insolubles and concentrated under reduced pressure. The residue was admixed with n-hexane, stirred for 30 minutes, and collected by filtration to yield 9 g of 3-bromomethyl-4-methoxybenzonitrile; m.p. 102°-103° C.
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[CH:5][C:4]=1[CH3:11].C1C(=O)N([Br:19])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:19][CH2:11][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:3]=1[O:2][CH3:1])[C:7]#[N:8]

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
COC1=C(C=C(C#N)C=C1)C
Name
Quantity
10 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in ice
FILTRATION
Type
FILTRATION
Details
filtered from insolubles
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCC=1C=C(C#N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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